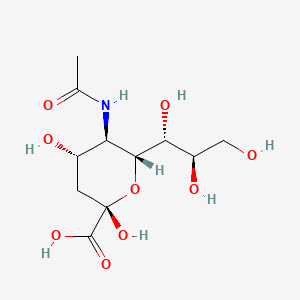

N-acetyl-beta-neuraminic acid

Vue d'ensemble

Description

N-acetyl-beta-neuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acid family, which is found in cell surface glycolipids and glycoproteins. This compound plays a crucial role in various biological processes, including cellular recognition, virus invasion, and tumorigenesis .

Méthodes De Préparation

N-acetyl-beta-neuraminic acid can be produced through several methods:

Natural Extraction: This involves extracting the compound from natural sources such as milk, eggs, and cubilose.

Chemical Synthesis: This method involves the chemical synthesis of the compound using various chemical reactions and reagents.

Enzymatic Synthesis: This method uses enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase to produce the compound from substrates like pyruvate and N-acetyl-glucosamine.

Biosynthesis: This method involves the use of genetically engineered microorganisms to produce the compound.

Analyse Des Réactions Chimiques

N-acetyl-beta-neuraminic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of reduced products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-acetyl-beta-neuraminic acid has numerous scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various sialic acid derivatives and glycosides.

Biology: It plays a role in cellular recognition, cell adhesion, and signal transduction processes.

Medicine: It is used in the development of antiviral drugs, cancer therapeutics, and as a nutraceutical for infant brain development

Industry: It is used in the production of glycoproteins and glycolipids for various industrial applications.

Mécanisme D'action

N-acetyl-beta-neuraminic acid exerts its effects through various molecular targets and pathways. It is involved in cellular recognition events, virus invasion, and tumorigenesis. The compound interacts with cell surface receptors and glycoproteins, modulating various biological processes .

Comparaison Avec Des Composés Similaires

N-acetyl-beta-neuraminic acid is unique among sialic acids due to its specific structure and biological functions. Similar compounds include:

N-Glycolylneuraminic acid: Another member of the sialic acid family with a glycolyl group at the 5-position.

KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid): A sialic acid derivative with a different structure and biological functions.

These compounds share some similarities with this compound but differ in their specific structures and biological roles.

Activité Biologique

N-Acetyl-beta-neuraminic acid (Neu5Ac), also known as NANA, is a prominent sialic acid that plays vital roles in various biological processes. It is primarily found on the surfaces of cells in mammals and is involved in numerous physiological functions, including cellular recognition, immune response modulation, and viral pathogenesis. This article explores the biological activity of Neu5Ac, highlighting its mechanisms of action, implications in health and disease, and recent research findings.

Overview of this compound

Neu5Ac is a nine-carbon sugar derivative of neuraminic acid and is characterized by its negative charge at physiological pH. It is predominantly located at the terminal positions of glycoproteins and glycolipids, contributing to the structure and function of cell membranes. Neu5Ac is essential for various biological interactions, including those involved in cell signaling and pathogen recognition.

Biological Functions

1. Cellular Recognition and Adhesion

Neu5Ac serves as a crucial component in cellular interactions. It acts as a ligand for various lectins and receptors, facilitating cell-cell recognition and adhesion. For instance, it has been shown to interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are involved in immune regulation . The binding of Neu5Ac to these receptors can modulate immune responses, influencing both innate and adaptive immunity.

2. Viral Pathogenesis

Neu5Ac is recognized as a receptor for several viruses, including influenza. The hemagglutinin protein on the surface of influenza viruses binds to Neu5Ac on host cells, enabling viral entry . This interaction highlights the potential for Neu5Ac-based therapeutics in preventing viral infections.

3. Immune Modulation

Research indicates that Neu5Ac can modulate immune responses by influencing the activity of natural killer (NK) cells and macrophages. For example, the absence of sialic acid acetylesterase (SIAE) leads to increased NK cell cytotoxicity against cancer cells due to altered Neu5Ac presentation . This suggests that Neu5Ac plays a role in immune evasion by tumors.

Recent Research Findings

Recent studies have explored various aspects of Neu5Ac's biological activity:

- Antiviral Properties : Neu5Ac derived from natural sources has demonstrated inhibitory effects against influenza viruses by preventing hemagglutination and reducing viral replication through autophagy inhibition .

- Cancer Therapeutics : Neu5Ac's ability to modulate immune responses makes it a candidate for targeted cancer therapies. Its role in enhancing the effectiveness of immunotherapies has been highlighted in several studies .

- Biosynthesis Advances : Innovative methods for the biosynthesis of Neu5Ac from chitin have been developed, showcasing its potential for large-scale production at reduced costs .

Case Studies

Case Study 1: Influenza Virus Inhibition

A study demonstrated that Neu5Ac derived from edible bird's nests significantly inhibited the infection of various strains of influenza viruses. The mechanism involved blocking viral hemagglutination activity, thus preventing virus entry into host cells .

Case Study 2: Cancer Immunotherapy

In another study focusing on colon cancer, researchers found that manipulating Neu5Ac levels through SIAE modulation enhanced NK cell-mediated cytotoxicity against tumor cells. This suggests that targeting sialic acid pathways could improve cancer treatment outcomes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.